2-(oxiran-2-yl)acetic Acid

Catalog No.
S3414219
CAS No.
33278-09-0
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(oxiran-2-yl)acetic Acid

CAS Number

33278-09-0

Product Name

2-(oxiran-2-yl)acetic Acid

IUPAC Name

2-(oxiran-2-yl)acetic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)

InChI Key

ZVNYKZKUBKIIAH-UHFFFAOYSA-N

SMILES

C1C(O1)CC(=O)O

Canonical SMILES

C1C(O1)CC(=O)O

2-(Oxiran-2-yl)acetic acid is characterized by the presence of an oxirane ring attached to an acetic acid moiety. The structure can be represented as follows:

text
O / \ C C | | C---C \ O

The oxirane group is known for its strain and reactivity, making this compound potentially useful in various

The primary reaction involving 2-(oxiran-2-yl)acetic acid is the ring-opening reaction of the oxirane ring. This reaction can be facilitated by nucleophiles such as alcohols or amines, leading to the formation of various derivatives. For example, the reaction with carboxylic acids can yield esters or other functional groups.

Additionally, 2-(oxiran-2-yl)acetic acid can undergo esterification reactions where it reacts with alcohols to form esters, which are important in synthetic organic chemistry .

Several methods have been developed for synthesizing 2-(oxiran-2-yl)acetic acid:

  • Esterification: This method involves the reaction of oxirane derivatives with acetic acid under acidic conditions.
  • Nucleophilic Substitution: Utilizing nucleophilic agents to open the oxirane ring followed by subsequent reactions to introduce the acetic acid moiety .
  • Reduction Reactions: Starting from related compounds such as bromo or chloro derivatives of butanediol can yield 2-(oxiran-2-yl)acetic acid through reduction processes .

2-(Oxiran-2-yl)acetic acid has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Synthesis: Utilized in organic synthesis for creating complex molecules due to its reactive oxirane group.
  • Research: Employed as a building block in research settings for developing new materials or drugs .

Interaction studies involving 2-(oxiran-2-yl)acetic acid primarily focus on its reactivity with nucleophiles and electrophiles. The compound's oxirane ring is particularly reactive towards nucleophiles, which can lead to various substitution products. Understanding these interactions is crucial for predicting its behavior in biological systems and potential applications in drug design .

Several compounds share structural similarities with 2-(oxiran-2-yl)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,2-EpoxybutaneEpoxideSimple epoxide without a carboxylic acid group
GlycidolGlycidolContains hydroxyl group which enhances reactivity
3-(Oxiran-2-yl)propanoic acidEpoxide + Carboxylic AcidLonger carbon chain compared to 2-(oxiran-2-yl)acetic acid
3-Hydroxybutanoic acidHydroxy AcidContains hydroxyl group but lacks epoxide functionality

Each of these compounds has distinct properties that influence their reactivity and applications. The presence of the oxirane group in 2-(oxiran-2-yl)acetic acid sets it apart by providing unique pathways for

XLogP3

-0.6

Dates

Modify: 2023-08-19

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